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molecular formula C6H14O<br>CH3(CH2)4CH2OH<br>C6H14O B041254 1-Hexanol CAS No. 111-27-3

1-Hexanol

Cat. No. B041254
M. Wt: 102.17 g/mol
InChI Key: ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Patent
US04723040

Procedure details

To a 1-liter three-necked round bottom flask fitted with a stirrer, a condenser and a thermometer were added 99.0 (0.5 mole) N-phenyl-4-nitrosoaniline, 254 g n-hexanol and 40 g (0.5 mole) aqueous NaOH (50% by weight). The dark reddish brown solution was stirred, heated to 100° C., at which point an exotherm developed, and heating was discontinued. A temperature rise to 120° C. was observed within 15 minutes. After another 15 minutes, the temperature returned to 100° C. Stirring was continued for one hour while maintaining the reaction mixture at 100°-105° C. Thereafter, a sample of the reaction mixture was analyzed by HPLC; no nitroso starting material was detected.
[Compound]
Name
99.0
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
254 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([N:14]=O)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)CCCCC.[OH-].[Na+]>>[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
99.0
Quantity
0.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)N=O
Name
Quantity
254 g
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The dark reddish brown solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-liter three-necked round bottom flask fitted with a stirrer, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
After another 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
returned to 100° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture at 100°-105° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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